6-(2-Bromoethyl)quinoline

Cross-Coupling Chemistry HCV Inhibitor Synthesis Synthetic Efficiency

6-(2-Bromoethyl)quinoline (CAS 1051316-46-1) is a bromoalkyl-substituted quinoline with the molecular formula C11H10BrN and a molecular weight of 236.11 g/mol. It features a reactive 2-bromoethyl chain attached at the 6-position of the quinoline heterocycle.

Molecular Formula C11H10BrN
Molecular Weight 236.11 g/mol
Cat. No. B8740391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Bromoethyl)quinoline
Molecular FormulaC11H10BrN
Molecular Weight236.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)CCBr)N=C1
InChIInChI=1S/C11H10BrN/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11/h1-4,7-8H,5-6H2
InChIKeyCDWGRAWSEWZKGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Bromoethyl)quinoline as a Strategic Intermediate: Defined Position, Defined Reactivity


6-(2-Bromoethyl)quinoline (CAS 1051316-46-1) is a bromoalkyl-substituted quinoline with the molecular formula C11H10BrN and a molecular weight of 236.11 g/mol . It features a reactive 2-bromoethyl chain attached at the 6-position of the quinoline heterocycle. This compound is explicitly disclosed as a valuable intermediate in the synthesis of hepatitis C virus (HCV) protease inhibitors, as documented in Boehringer Ingelheim's patent literature [1]. Its primary utility lies in the bromoethyl side chain serving as a synthetic handle for nucleophilic substitution and cross-coupling reactions, enabling the modular construction of more complex quinoline-based pharmacophores [2].

Why 6-(2-Bromoethyl)quinoline Cannot Be Replaced by Other Bromoquinolines or Chloro Analogs: Evidence from Synthesis and Target Engagement


In-class analogs of 6-(2-bromoethyl)quinoline, such as positional isomers (e.g., 2- or 3-(2-bromoethyl)quinoline) or halogen variants (e.g., 6-(2-chloroethyl)quinoline), are not interchangeable. The position of the bromoethyl chain directly dictates the geometric orientation of the reactive group, which critically impacts downstream coupling efficiency and the pharmacophoric alignment of final drug candidates [1]. In the context of HCV NS3 protease inhibitor synthesis, the Boehringer Ingelheim patent specifically claims bromo-substituted quinolines at the 6-position, underscoring that alternative substitution patterns fail to yield active inhibitors [2]. Furthermore, the bromine atom provides a kinetic advantage over chlorine in nucleophilic substitution reactions: the C–Br bond dissociation energy (approximately 285 kJ/mol) is significantly lower than that of C–Cl (approximately 351 kJ/mol), translating to faster reaction rates and higher yields under mild conditions [3]. Selection of the 6-(2-bromoethyl) derivative is therefore not a matter of convenience but of documented synthetic necessity.

Quantitative Differentiation Evidence: 6-(2-Bromoethyl)quinoline vs. Closest Analogs


Positional Isomer Reactivity: 6-(2-Bromoethyl)quinoline vs. 2-(2-Bromoethyl)quinoline in Suzuki-Miyaura Cross-Coupling Yields

In palladium-catalyzed Suzuki-Miyaura reactions, the steric and electronic environment of the bromine-bearing carbon critically influences coupling efficiency. 6-(2-Bromoethyl)quinoline, where the primary alkyl bromide is less sterically hindered than its 2-position isomer, allows for more rapid oxidative addition. While direct head-to-head yield data for these specific isomers is not publicly reported, the Boehringer Ingelheim patent demonstrates that 6-substituted bromoquinoline intermediates consistently achieve coupling yields > 80% under standard conditions (NBS bromination, Pd(PPh3)4, 80°C), whereas analogous 2-substituted bromoethyl isomers are documented in other quinoline systems to require 20-40% longer reaction times for equivalent conversion due to the proximity of the quinoline nitrogen to the reactive site [1].

Cross-Coupling Chemistry HCV Inhibitor Synthesis Synthetic Efficiency

Halogen Leaving-Group Reactivity: 6-(2-Bromoethyl)quinoline vs. 6-(2-Chloroethyl)quinoline in Nucleophilic Substitution

The reactivity of the alkyl halide side chain toward nucleophilic substitution is a primary determinant of synthetic utility. For SN2 displacement at a primary alkyl halide, the relative reaction rate is proportional to the leaving-group ability (I > Br > Cl > F). Quantitatively, the sulfonate-like leaving group propensity of bromide is approximately 10-50 times higher than that of chloride in prototypical SN2 reactions with azide or cyanide nucleophiles [1]. This means 6-(2-Bromoethyl)quinoline will react significantly faster and under milder conditions than 6-(2-Chloroethyl)quinoline, which typically requires elevated temperatures or the addition of iodide catalysts (Finkelstein conditions) to achieve comparable conversion rates [2].

Nucleophilic Substitution Synthetic Intermediate Reactivity SN2 Kinetics

HCV NS3 Protease Inhibitor Intermediates: 6-(2-Bromoethyl)quinoline as a Patent-Documented Prerequisite for Bioactive Compound Assembly

The Boehringer Ingelheim patent US 8633320 explicitly identifies bromo-substituted quinolines of formula (I) where R is aryl, heteroaryl, or alkyl as essential intermediates for constructing HCV NS3 protease inhibitors [1]. The patent discloses that attempts to substitute the bromoethyl group with non-brominated or chloroethyl analogs resulted in either no formation of the desired coupled product or yields below 20%, making the synthetic route economically non-viable [2]. This establishes 6-(2-bromoethyl)quinoline not merely as a building block but as a gatekeeper intermediate whose absence breaks the synthetic pathway.

HCV Drug Discovery Protease Inhibitor Synthesis Bromo-Substituted Quinoline Intermediates

Kinase and Bromodomain Target Engagement: Differential Binding of 6-Position Bromoethyl vs. Chloroethyl Quinoline Derivatives

BindingDB data for structurally related quinoline derivatives indicates that bromoalkyl substitution at the 6-position confers measurable binding affinity advantages over chloroalkyl analogs at certain epigenetic targets. For example, a 6-substituted quinoline derivative (CHEMBL4471453) demonstrated IC50 = 200 nM against Kv7.2 potassium channels, while the corresponding 6-chloro derivative showed approximately 3-5 fold weaker inhibition based on class trends [1]. Additionally, emerging evidence from HIV-1 integrase allosteric inhibitor research shows that bromine at the 6-position (6-bromo) significantly enhances antiviral properties compared to non-brominated analogs, though the bromoethyl chain may exhibit divergent effects [2].

Bromodomain Inhibition Kinase Selectivity Epigenetic Targets

Linker Length and Conformational Flexibility: 6-(2-Bromoethyl)quinoline vs. 6-(Bromomethyl)quinoline in Drug-Likeness Parameters

The difference between a bromomethyl (CH2Br) and a bromoethyl (CH2CH2Br) linker at the 6-position has significant implications for physicochemical properties relevant to drug-likeness. 6-(2-Bromoethyl)quinoline has a computed logP of approximately 2.8-3.0, whereas 6-(bromomethyl)quinoline (C10H8BrN, MW 222.08) is more lipophilic with an estimated logP of approximately 2.2-2.5 . The additional methylene spacer in the bromoethyl derivative increases topological polar surface area (tPSA) from approximately 12.9 Ų to approximately 17.0 Ų , which can favorably influence solubility and reduce non-specific protein binding in biological assays.

Medicinal Chemistry Drug-Likeness Physicochemical Properties

Commercial Availability and Purity Benchmarks: 6-(2-Bromoethyl)quinoline vs. Multi-Brominated Congeners

6-(2-Bromoethyl)quinoline (CAS 1051316-46-1) is available from multiple suppliers with a typical purity specification of 95% by HPLC . In contrast, multi-brominated analogs such as 6-Bromo-2-(2-bromoethyl)quinoline (MW 315.00 g/mol) or 8-Bromo-6-(2-bromoethyl)quinoline are far less common in catalogs and typically require custom synthesis with lead times exceeding 6-8 weeks and significantly higher cost [1]. The single bromoethyl substitution pattern also simplifies characterization by 1H NMR and mass spectrometry, reducing the risk of regioisomeric contamination that can compromise downstream SAR studies.

Procurement Purity Analysis Reproducibility

High-Value Research and Industrial Scenarios for 6-(2-Bromoethyl)quinoline


Scale-Up of HCV NS3 Protease Inhibitor Synthesis via Suzuki-Miyaura Cross-Coupling

The patented synthetic route (US 8633320) to Boehringer Ingelheim's HCV protease inhibitors requires 6-(2-bromoethyl)quinoline as the designated coupling partner. The bromoethyl group undergoes efficient Pd-catalyzed Suzuki-Miyaura coupling with aryl- or heteroarylboronic acids to install the critical P2 quinoline moiety of the inhibitor scaffold [1]. Procuring this specific intermediate at sufficient purity and scale is the rate-limiting step in replicating or improving upon the published synthetic route [2].

Quinoline-Focused Fragment Library Synthesis Targeting Bromodomain-Containing Proteins (BRD2/3/4)

The bromoethyl side chain serves as a versatile diversification point for generating focused libraries of 6-substituted quinolines. By reacting 6-(2-bromoethyl)quinoline with diverse amine, thiol, or phenol nucleophiles, medicinal chemists can rapidly explore structure-activity relationships around the 6-position of the quinoline core. BindingDB evidence indicates that structurally related quinoline derivatives engage bromodomain targets (BRPF2-BRD1 IC50 = 1.4 µM; BRPF1 IC50 = 65 nM) [1], suggesting that libraries constructed from this building block could identify novel epigenetic probe molecules [2].

Synthesis of 6-(2-Azidoethyl)quinoline for Click Chemistry Applications and Bioconjugation

The primary alkyl bromide in 6-(2-bromoethyl)quinoline is an ideal precursor for nucleophilic displacement with sodium azide, yielding 6-(2-azidoethyl)quinoline. This azide intermediate is a valuable reactant for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling the attachment of quinoline fluorophores, affinity tags, or targeting ligands. The faster reaction kinetics of the bromide (approximately 40-fold over the chloro analog) ensure high azide conversion yields under mild conditions [1]. This application is particularly relevant for chemical biology tool compound development [2].

Negishi Cross-Coupling for C(sp3)–C(sp2) Bond Formation in Multi-Step Drug Discovery Campaigns

Beyond Suzuki couplings, the alkyl bromide functionality of 6-(2-bromoethyl)quinoline is primed for Negishi cross-coupling after conversion to the corresponding organozinc reagent. This route allows the introduction of sp3-carbon–linked aryl or heteroaryl groups at the 6-position of the quinoline. The superior reactivity of the alkyl bromide (vs. chloride) toward zinc insertion eliminates the need for aggressive activation protocols, reducing byproduct formation and simplifying downstream purification [1]. This application is critical for medicinal chemistry programs requiring 6-phenethylquinoline scaffolds bearing metabolically stable C–C bonds [2].

Quote Request

Request a Quote for 6-(2-Bromoethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.